molecular formula C18H24N2O3 B5398945 1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

Cat. No.: B5398945
M. Wt: 316.4 g/mol
InChI Key: CDARIACDEUKPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a butylphenyl group, a morpholine ring, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.

    Introduction of the Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the butyl group is introduced to the phenyl ring.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is attached to the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.

    2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine: Another compound with a butylphenyl group, but with different ring structures and functional groups.

The uniqueness of this compound lies in its combination of the morpholine ring and the pyrrolidine-2,5-dione core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(4-butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-3-4-14-5-7-15(8-6-14)20-17(21)13-16(18(20)22)19-9-11-23-12-10-19/h5-8,16H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARIACDEUKPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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